Ethyl 6-oxaspiro[2.5]octane-1-carboxylate
Description
Ethyl 6-oxaspiro[2.5]octane-1-carboxylate (CAS: 909406-74-2) is a spirocyclic ester with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.24 g/mol . It is synthesized via hydrolysis of its ester derivative using potassium hydroxide in ethanol/water, yielding 6-oxaspiro[2.5]octane-1-carboxylic acid as an intermediate . The compound is commercially available with a purity of ≥97% and is classified under "Protein Degrader Building Blocks," highlighting its relevance in drug discovery .
Properties
IUPAC Name |
ethyl 6-oxaspiro[2.5]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-13-9(11)8-7-10(8)3-5-12-6-4-10/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFHJKPSMOGHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270740 | |
| Record name | Ethyl 6-oxaspiro[2.5]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909406-74-2 | |
| Record name | Ethyl 6-oxaspiro[2.5]octane-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=909406-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-oxaspiro[2.5]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Hydrolysis
- Description: Ethyl 6-oxaspiro[2.5]octane-1-carboxylate can be synthesized via hydrolysis of its ester derivative using potassium hydroxide in ethanol/water, yielding 6-oxaspiro[2.5]octane-1-carboxylic acid as an intermediate.
Synthesis via Cyclopropanation or Spiroannulation Strategies
Description: The compound is synthesized via cyclopropanation or spiroannulation strategies. For example, Michael Initiated Ring Closure (MIRC) reactions under electrochemical conditions have been employed for spiro compounds, achieving yields of 45–72% depending on substituents.
- Key Steps: Key steps include substrate-controlled stereoselectivity and purification via flash chromatography (PE–EtOAC–Et₃N gradients).
- Yield Optimization: Yield optimization requires adjusting equivalents of nucleophiles (e.g., amines), temperature control (room temp to 50°C), and solvent polarity. Purity (>95%) is confirmed by HPLC and elemental analysis.
Reaction with Ethyl 1-oxaspiro[2.5]octane-6-carboxylate
- Reactants: Ethyl carbamate, potassium tert-butoxide, and ethyl 1-oxaspiro[2.5]octane-6-carboxylate.
- Conditions:
- Ethyl carbamate is dissolved in dry DMPU and cooled in an ice bath. Potassium tert-butoxide is added portion-wise.
- The mixture is stirred at room temperature under a nitrogen atmosphere.
- Ethyl 1-oxaspiro[2.5]octane-6-carboxylate is added, and the mixture is heated at 130°C for 22 hours.
- The reaction is quenched with saturated aqueous NH4Cl at 0°C.
- Purification: Silica gel chromatography (75 L Biotage column) eluting with cyclohexaneEtOAcMeOH (6:3.5:0.5).
- Products & Yields:
Reaction with Hydrogen Fluoride
- Reactants: Mixture of ethyl (3r,6r)-1-oxaspiro[2.5]octane-6-carboxylate and ethyl (3s,6r)-1-oxaspiro[2.5]octane-6-carboxylate, hydrogen fluoride (70% in pyridine).
- Conditions:
- Hydrogen fluoride (70% in pyridine) is cooled to -78°C.
- A solution of the mixture of ethyl (3r,6r)-1-oxaspiro[2.5]octane-6-carboxylate and ethyl (3s,6r)-1-oxaspiro[2.5]octane-6-carboxylate in DCM is added.
- The mixture is stirred at -78°C for 4.5 hours, then poured into ice-cold 2 M aqueous NH4OH and DCM.
- The mixture is adjusted to pH 8 using concentrated aqueous NH4OH and extracted with DCM.
- The combined organic phases are washed sequentially with 1 M aqueous HCl and brine, dried, and concentrated.
- Purification: Column chromatography on silica gel, eluting with EtOAc-hexanes (gradient from 0-30%).
- Products & Yields:
Analysis
The structural identity of this compound can be confirmed experimentally through various methods:
- NMR: ¹H and ¹³C NMR are used to identify spirocyclic protons (δ 1.2–3.5 ppm for cyclopropane) and ester carbonyls (δ 165–175 ppm).
- X-ray crystallography: Resolves bicyclic geometry and bond angles, critical for distinguishing regioisomers.
- HRMS: Validates molecular formula (e.g., C₁₀H₁₆O₃ requires [M+H]+ = 185.1178).
Purity Assessment
Purity can be assessed via:
- HPLC: Reverse-phase C18 columns with UV detection (λ = 210–254 nm).
- Elemental analysis: Acceptable tolerances ≤0.4% for C, H, N.
- TLC: Rf values compared to standards (e.g., PE:EtOAc 3:1).
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxaspiro[2.5]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Chemistry
Ethyl 6-oxaspiro[2.5]octane-1-carboxylate serves as a building block in the synthesis of more complex molecules. Its spirocyclic structure allows for diverse chemical transformations, including:
- Oxidation : Producing oxo derivatives.
- Reduction : Yielding alcohols or other reduced forms.
- Substitution Reactions : Where functional groups are replaced by other groups.
Biology
The compound has been investigated for its biological activities, particularly in relation to spirocyclic structures:
- Enzymatic Interactions : It interacts with enzymes involved in metabolic processes, suggesting its role as a modulator in biochemical pathways.
| Enzyme Type | Interaction Type |
|---|---|
| Oxidoreductases | Modulation of metabolic processes |
| Kinases | Influence on signaling pathways |
Medicine
Research into potential pharmaceutical applications highlights its utility in drug development:
- MetAP2 Inhibition : Studies suggest that compounds similar to this compound can inhibit MetAP2, which is relevant for treating obesity and related conditions such as type 2 diabetes and cardiovascular diseases .
This compound exhibits various biological activities due to its unique structure:
-
Antimicrobial Activity : It has shown effectiveness against resistant strains and microbial biofilms, indicating potential applications in biomedical fields.
Study Focus Findings Antimicrobial Efficacy Inhibition of resistant strains Biofilm Formation Reduced biofilm development on surfaces -
Cellular Effects : The compound impacts cellular processes, including cell signaling and gene expression.
Dosage Level Effects Low Doses Minimal effects on cellular function Moderate to High Doses Significant changes in metabolic pathways High Doses Potential cellular damage
Case Studies
Several studies have explored the applications of this compound:
- Antimicrobial Studies : Research demonstrated its ability to inhibit microbial growth, emphasizing its potential for use in medical devices to prevent infections.
- Enzymatic Modulation : A study indicated that the compound could modulate enzyme activity, affecting metabolic pathways crucial for disease management.
- Toxicity Assessments : Evaluations showed that while low doses are relatively safe, higher concentrations could lead to adverse effects, highlighting the importance of dosage in therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 6-oxaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Positional Isomers: Oxygen Placement in the Spiro Ring
Substituent Variations: Fluorination and Functional Groups
- Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate (CAS: 1447942-88-2):
- Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride (CAS: Not explicitly listed): Contains an aminomethyl group and a methyl ester, with a hydrochloride salt improving solubility. Molecular formula: C₁₀H₁₇ClNO₃ (inferred from ). Used in peptide synthesis and as a chiral building block, with suppliers in China, India, and the U.S. .
Ring Size and Heteroatom Modifications
- Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate (CAS: 1523572-08-8):
- Ethyl 7-oxospiro[3.5]nonane-6-carboxylate (CAS: 1424995-17-4): Larger spiro system (nonane) with oxygen in the 7-position.
Nitrogen-Containing Analogs (Azaspiro Compounds)
- Supplied globally by companies like Struchem Co Ltd and Arcelor Chemicals, indicating industrial demand .
- Methyl 6-(phenylthio)-6-azaspiro[2.5]octane-1-carboxylate derivatives (e.g., CAS: 2034291-99-9):
Comparative Data Table
Key Findings and Implications
- Structural Impact on Properties :
- Commercial Viability :
- Research Gaps :
- Positional isomers (e.g., 1-oxaspiro) lack detailed characterization, warranting further study .
Biological Activity
Ethyl 6-oxaspiro[2.5]octane-1-carboxylate is a compound with a unique spirocyclic structure that has been the focus of various studies due to its potential biological activities. This article provides a detailed overview of its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound interacts with several biological molecules, including enzymes and receptors, which can influence their activity. Key interactions include:
- Oxidoreductases : These enzymes are crucial for metabolic processes, facilitating oxidation-reduction reactions.
- Hydrogen Bonding : this compound can form hydrogen bonds with proteins, affecting their conformation and stability.
Cellular Effects
This compound significantly impacts cellular processes:
- Cell Signaling : It modulates signaling pathways critical for cell proliferation and differentiation.
- Gene Expression : The compound alters gene expression by interacting with transcription factors, leading to changes in protein production.
The biological activity of this compound is mediated through several mechanisms:
- Binding to Biomolecules : The compound binds to specific enzymes and receptors, which can either inhibit or activate their functions.
- Metabolic Pathways : It participates in metabolic pathways through oxidation-reduction reactions, influencing overall metabolic flux within cells.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary with dosage:
| Dosage Level | Effects |
|---|---|
| Low Doses | Minimal effects on cellular function |
| Moderate to High Doses | Significant changes in metabolic pathways and gene expression |
| High Doses | Potential cellular damage and apoptosis |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity : Research has shown that this compound can inhibit the development of resistant strains or microbial biofilms on inert surfaces. This highlights its potential utility in biomedical applications and material science.
- Enzymatic Interactions : A study demonstrated that this compound interacts with various enzymes involved in metabolic processes, suggesting its role as a modulator in biochemical pathways.
- Toxicity Studies : Toxicity assessments indicate that while low doses are relatively safe, high concentrations may lead to adverse effects, including cellular damage and apoptosis. These findings underscore the importance of dosage in therapeutic applications .
Q & A
Q. What are the validated synthetic routes for Ethyl 6-oxaspiro[2.5]octane-1-carboxylate, and how can reaction yields be optimized?
The compound is synthesized via cyclopropanation or spiroannulation strategies. For example, MIRC (Michael Initiated Ring Closure) reactions under electrochemical conditions have been employed for spiro compounds, achieving yields of 45–72% depending on substituents . Key steps include substrate-controlled stereoselectivity and purification via flash chromatography (PE–EtOAC–Et₃N gradients) . Yield optimization requires adjusting equivalents of nucleophiles (e.g., amines), temperature control (room temp to 50°C), and solvent polarity. Purity (>95%) is confirmed by HPLC and elemental analysis .
Q. How is the structural identity of this compound confirmed experimentally?
Structural characterization involves:
- NMR : H and C NMR to identify spirocyclic protons (δ 1.2–3.5 ppm for cyclopropane) and ester carbonyls (δ 165–175 ppm) .
- X-ray crystallography : Resolves bicyclic geometry and bond angles, critical for distinguishing regioisomers .
- HRMS : Validates molecular formula (e.g., C₁₀H₁₆O₃ requires [M+H]⁺ = 185.1178) .
Q. What methods are recommended for assessing the purity of this compound in academic research?
Purity is assessed via:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) .
- Elemental analysis : Acceptable tolerances ≤0.4% for C, H, N .
- TLC : Rf values compared to standards (e.g., PE:EtOAc 3:1) .
Advanced Research Questions
Q. How can stereochemical outcomes in the synthesis of this compound derivatives be controlled or predicted?
Stereoselectivity depends on:
- Substrate vs. catalyst control : Catalyst systems (e.g., chiral amines) can enforce diastereomeric ratios (dr) up to 3:1, as seen in analogous spirocyclic esters .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies to rationalize dr values .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, favoring endo/exo selectivity .
Q. What strategies resolve contradictions in spectroscopic data for spirocyclic compounds like this?
Discrepancies (e.g., unexpected H NMR splitting) are addressed by:
- Variable-temperature NMR : Identifies dynamic ring-flipping or conformational isomers .
- Isotopic labeling : C-enriched analogs clarify ambiguous carbonyl signals .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., Ethyl 6-azaspiro analogs) to assign peaks .
Q. How do electronic and steric effects influence the reactivity of this compound in ring-opening reactions?
- Electronic effects : Electron-withdrawing groups (e.g., esters) increase electrophilicity at the spiro carbon, accelerating nucleophilic attacks (e.g., by amines) .
- Steric effects : Substituents on the cyclopropane ring hinder access to reactive sites, reducing reaction rates. Kinetic studies (e.g., pseudo-first-order conditions) quantify these effects .
Q. What computational methods are suitable for studying the thermodynamic stability of this compound?
- Molecular dynamics (MD) simulations : Assess strain energy in the bicyclic system .
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (Td > 200°C for related esters) .
- Gas-phase basicity calculations : Proton affinity data (e.g., 804.7 kJ/mol for ethyl acetate analogs) predict stability under acidic conditions .
Methodological Best Practices
- Experimental documentation : Follow Beilstein Journal guidelines, including detailed synthesis protocols, characterization data, and error margins (e.g., ±5% yield) .
- Data reporting : Present raw data in appendices and processed data in tables (e.g., diastereomer ratios, spectral assignments) .
- Contradiction analysis : Use EASE criteria to ensure clarity and reproducibility, particularly in describing stereochemical outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
